molecular formula C16H14N2O2 B2907020 (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone CAS No. 54891-82-6

(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone

Cat. No.: B2907020
CAS No.: 54891-82-6
M. Wt: 266.3
InChI Key: XZMKCHCODYEMPF-UHFFFAOYSA-N
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Description

(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone is a heterocyclic compound that features a furo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4,6-dimethylpyridine with a suitable phenylmethanone derivative in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like Casein kinase 1 alpha (CSNK1α) and delta (CSNK1δ), which are involved in various cellular processes. The compound binds to the active site of these enzymes, blocking their activity and thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenylmethanone
  • (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
  • (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(p-tolyl)methanone

Uniqueness

(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(phenyl)methanone is unique due to its specific furo[2,3-b]pyridine core, which imparts distinct chemical and biological properties. This core structure differentiates it from similar compounds that may have thieno or other heterocyclic cores .

Properties

IUPAC Name

(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-9-8-10(2)18-16-12(9)13(17)15(20-16)14(19)11-6-4-3-5-7-11/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMKCHCODYEMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(O2)C(=O)C3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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